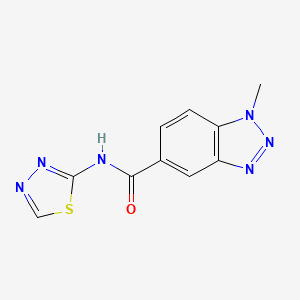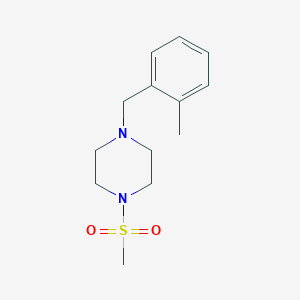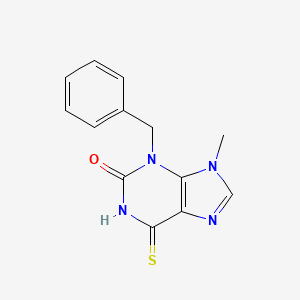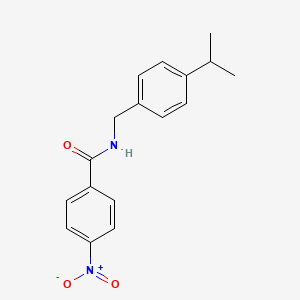
N-(4-isopropylbenzyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylbenzyl)-4-nitrobenzamide, commonly known as INB-4, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that has shown promise in various studies, particularly in cancer research.
Mécanisme D'action
INB-4 works by binding to the ATP-binding pocket of HSP90, which is essential for its activity. This binding leads to the disruption of the HSP90 chaperone complex, resulting in the degradation of its client proteins. The degradation of client proteins leads to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
INB-4 has been shown to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce tumor growth in animal models. INB-4 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of INB-4 is its specificity for HSP90, which makes it a potential candidate for cancer therapy with minimal toxicity to normal cells. However, one of the limitations of INB-4 is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for INB-4 in cancer therapy.
Orientations Futures
There are several future directions for the development and application of INB-4. One area of research is the development of more potent and selective HSP90 inhibitors, which can improve the efficacy and specificity of cancer therapy. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for INB-4 in cancer therapy. Another area of research is the investigation of the role of HSP90 in other diseases, such as neurodegenerative disorders and infectious diseases. INB-4 may have potential applications in these areas as well.
Méthodes De Synthèse
INB-4 can be synthesized through a series of chemical reactions. The starting material is 4-nitrobenzoyl chloride, which is reacted with 4-isopropylbenzylamine to form the intermediate product, N-(4-isopropylbenzyl)-4-nitrobenzamide. This intermediate is then purified through recrystallization to obtain the final product, INB-4.
Applications De Recherche Scientifique
INB-4 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. INB-4 works by targeting a specific protein called heat shock protein 90 (HSP90), which is essential for the survival and growth of cancer cells. Inhibition of HSP90 leads to the degradation of its client proteins, resulting in the inhibition of cancer cell growth and survival.
Propriétés
IUPAC Name |
4-nitro-N-[(4-propan-2-ylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(2)14-5-3-13(4-6-14)11-18-17(20)15-7-9-16(10-8-15)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWVDEKLDDRUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-[4-(propan-2-yl)benzyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(difluoromethyl)-N-[4-methoxy-3-(phenoxymethyl)benzylidene]-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5708538.png)
![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)
![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)
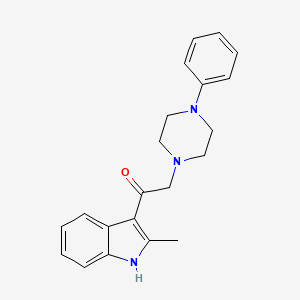
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)

![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5708563.png)
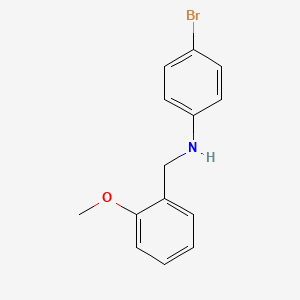

![2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5708576.png)

